molecular formula C9H13ClN2O2S B11862880 4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride

4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride

Cat. No.: B11862880
M. Wt: 248.73 g/mol
InChI Key: HCVKIRQCLGPGET-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride is a specialized chemical compound supplied with a high purity of 97% . With the CAS registry number 1420980-56-8 and a molecular weight of 248.73 g/mol , this compound is a valuable building block in medicinal chemistry and drug discovery research . Its molecular formula is C₉H₁₃ClN₂O₂S . The structure of this molecule, which integrates a pyridine ring connected via a sulfonyl group to a pyrrolidine moiety, is particularly significant for designing novel pharmacologically active molecules . The sulfonyl group is a key linker, influencing the molecule's electronic properties and its ability to participate in hydrogen bonding, which can be critical for target binding and optimizing absorption, distribution, metabolism, and excretion (ADME) properties . This makes it a versatile scaffold for developing potential enzyme inhibitors or receptor ligands. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate in their exploration of new chemical entities.

Properties

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

4-pyrrolidin-3-ylsulfonylpyridine;hydrochloride

InChI

InChI=1S/C9H12N2O2S.ClH/c12-14(13,9-3-6-11-7-9)8-1-4-10-5-2-8;/h1-2,4-5,9,11H,3,6-7H2;1H

InChI Key

HCVKIRQCLGPGET-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=NC=C2.Cl

Origin of Product

United States

Preparation Methods

Chlorination of Pyridine Sulfonic Acid

Pyridine sulfonic acid reacts with phosphorus pentachloride (PCl₅) in chlorobenzene or trifluoromethylbenzene to yield the corresponding sulfonyl chloride. For pyridine-3-sulfonic acid, this method achieves high purity and avoids hazardous byproducts like phosphorus oxychloride.

Pyridine-3-sulfonic acid+PCl5chlorobenzenepyridine-3-sulfonyl chloride+HCl+POCl3\text{Pyridine-3-sulfonic acid} + \text{PCl}5 \xrightarrow{\text{chlorobenzene}} \text{pyridine-3-sulfonyl chloride} + \text{HCl} + \text{POCl}3

Key Advantages :

  • Solvents like chlorobenzene suppress side reactions, ensuring >90% yield.

  • The reaction mixture can be used directly in subsequent steps without isolating the sulfonyl chloride, reducing costs.

For the 4-isomer, pyridine-4-sulfonic acid would undergo identical conditions. However, regioselective sulfonation of pyridine to obtain the 4-sulfonic acid derivative remains a challenge, often requiring directed metalation or protection/deprotection strategies.

Sulfonamide Formation with Pyrrolidin-3-amine

The coupling of pyridine sulfonyl chloride with pyrrolidin-3-amine is the critical step in assembling the target molecule.

Reaction Conditions and Optimization

Examples from Ambeed.com demonstrate that pyridine-3-sulfonyl chloride hydrochloride reacts efficiently with primary and secondary amines in dichloromethane (DCM) using triethylamine (Et₃N) as a base. For instance:

  • Step D (Ambeed Example) :

    • Reactants : (3-Aminomethyl-phenoxy)-acetic acid tert-butyl ester (1.25 mmol), pyridine-3-sulfonyl chloride hydrochloride (1.31 mmol), Et₃N (2.6 mmol).

    • Conditions : DCM, 0°C → room temperature, 24 hours.

    • Yield : 369.5 mg (97% based on amine).

Adapting this to pyrrolidin-3-amine:

  • Dissolve pyrrolidin-3-amine (1.0 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.

  • Add pyridine-4-sulfonyl chloride (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 12–24 hours.

  • Quench with aqueous NaHCO₃, extract with DCM, and concentrate.

Challenges :

  • Amine Availability : Pyrrolidin-3-amine is less common than its 1- or 2-isomers, necessitating custom synthesis via Hofmann degradation or reductive amination.

  • Regioselectivity : Competing reactions at pyrrolidine’s secondary amine may require protecting groups.

Hydrochloride Salt Formation

The final step involves converting the free base sulfonamide to its hydrochloride salt.

Acidification and Crystallization

  • Dissolve the sulfonamide in anhydrous ether or THF.

  • Bubble dry HCl gas through the solution until precipitation is complete.

  • Filter and wash the solid with cold ether to yield 4-(pyrrolidin-3-ylsulfonyl)pyridine hydrochloride.

Purity Considerations :

  • Recrystallization from ethanol/water (1:1) enhances purity (>99% by HPLC).

Alternative Routes and Troubleshooting

In Situ Sulfonyl Chloride Generation

To bypass isolation of pyridine-4-sulfonyl chloride:

  • Generate the sulfonyl chloride in chlorobenzene as described in Section 1.1.

  • Without purification, add pyrrolidin-3-amine and Et₃N directly to the reaction mixture.

Advantages : Reduces handling of moisture-sensitive intermediates.

Byproduct Mitigation

  • Phosphorus Oxychloride Removal : The patent method’s solvent choice (chlorobenzene) minimizes POCl₃ formation, simplifying waste disposal.

  • Unreacted Amine : Excess sulfonyl chloride (1.1 equiv) ensures complete amine consumption, verified by TLC.

Scalability and Industrial Feasibility

Kilogram-Scale Production

  • Solvent Recovery : Chlorobenzene can be distilled and reused, reducing costs.

  • Continuous Flow Systems : Microreactors improve heat dissipation during exothermic sulfonylation, enhancing safety .

Chemical Reactions Analysis

4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing a pyrrolidine scaffold, such as 4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride, exhibit promising anticancer activities. Pyrrolo[3,4-c]pyridine derivatives have been shown to inhibit tumor cell proliferation through modulation of signaling pathways associated with cell growth and survival. For instance, studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells, with effective concentrations (IC50) often below 10 µM .

Cell Line IC50 (µM)
A54912.5
MCF-715.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrrolidine derivatives have demonstrated activity against various bacterial strains and fungi, suggesting potential applications in treating infections. For example, derivatives of pyrrolo[3,4-c]pyridine showed moderate activity against Staphylococcus aureus and Candida albicans in laboratory settings .

Enzyme Inhibition

One of the mechanisms by which 4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride exerts its effects is through the inhibition of specific enzymes involved in disease pathways. For example, compounds with this scaffold have shown inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications by catalyzing the reduction of glucose to sorbitol. Inhibiting AR can mitigate neuropathy and other secondary complications associated with diabetes .

Modulation of Signaling Pathways

The compound's ability to modulate key signaling pathways involved in cancer cell survival and proliferation highlights its potential as a therapeutic agent. Studies suggest that pyrrolidine derivatives can influence pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell growth and survival in various malignancies .

In Vivo Studies

Recent in vivo experiments using xenograft models demonstrated that treatment with pyrrolidine-based compounds resulted in a significant reduction in tumor size compared to control groups. These findings support the potential use of such compounds in developing new anticancer therapies.

Safety Profiles

Toxicological assessments have indicated that 4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models during preliminary studies .

Future Directions and Research Opportunities

The ongoing research into pyrrolidine derivatives suggests several promising avenues for future studies:

  • Combination Therapies : Investigating the efficacy of 4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride in combination with existing chemotherapeutics could enhance treatment outcomes for cancer patients.
  • Expanded Antimicrobial Applications : Further exploration into its antimicrobial properties may lead to novel treatments for resistant bacterial strains.
  • Metabolic Disorders : Given its enzyme inhibitory properties, this compound could be further studied for potential applications in metabolic disorders like diabetes.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The target compound (249.73 g/mol) is lighter than 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (266.16 g/mol), suggesting differences in pharmacokinetic properties like diffusion rates .
  • Thermal Stability: Pyridine derivatives with extended aromatic systems (e.g., 2-amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)pyridine) exhibit higher melting points (268–287°C) due to stronger intermolecular interactions .

Biological Activity

4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a pyrrolidine sulfonamide moiety. This specific structure contributes to its interaction with various biological targets, particularly in cancer therapy and other diseases.

Research indicates that 4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride may exert its effects through multiple mechanisms:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine, closely related to the target compound, exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a related compound showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 .
  • Induction of Apoptosis : In vitro studies using breast cancer cell lines (4T1) revealed that treatment with such compounds led to significant apoptosis induction, as evidenced by flow cytometry and Western blot analyses showing altered expression of apoptotic markers like Bcl2 and cleaved caspase-3 .

Biological Activity Data

The biological activity of 4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride can be summarized in the following table:

Activity Description Reference
FGFR Inhibition Potent inhibition of FGFR1, FGFR2, and FGFR3
Apoptosis Induction Increased apoptosis in breast cancer cells (4T1)
Cell Migration and Invasion Reduced migration and invasion in cancer cell lines
Antitumor Activity Effective against various tumor types through FGFR targeting

Case Studies

  • Breast Cancer Study : A study investigated the effects of pyrrolo[2,3-b]pyridine derivatives on 4T1 breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis. The expression levels of matrix metalloproteinase 9 (MMP9) decreased while tissue inhibitor of metalloproteinases 2 (TIMP2) increased, suggesting a mechanism for reduced invasiveness .
  • Acute Myeloid Leukemia (AML) : Another study explored the potential of related compounds as inhibitors for FLT3 mutations in AML. The findings showed promising antiproliferative activity against FLT3-ITD mutant cells, highlighting the relevance of pyridine derivatives in hematological malignancies .

Q & A

Q. What are the standard synthetic routes for 4-(Pyrrolidin-3-ylsulfonyl)pyridine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of pyridine derivatives with pyrrolidine sulfonyl precursors. Key steps include:
  • Nucleophilic substitution : Reacting 4-chloropyridine with a pyrrolidine sulfonyl chloride under basic conditions.
  • Acidification : Isolation of the hydrochloride salt via HCl treatment.
    Optimization focuses on solvent choice (e.g., dichloromethane for solubility), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., triethylamine for deprotonation). Purity is enhanced using recrystallization or column chromatography .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Multi-modal characterization is critical:
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify pyrrolidine sulfonyl linkage and pyridine ring substitution patterns.
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks ([M+H]+^+) and isotopic patterns.
  • Elemental analysis : Validates C, H, N, and S content against theoretical values.
  • X-ray crystallography (if crystalline): Resolves stereochemical details of the sulfonyl-pyrrolidine moiety .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in desiccated conditions. Hydrochloride salts are hygroscopic; use sealed amber vials to prevent photodegradation. Periodic stability testing via HPLC is advised to monitor degradation (e.g., hydrolysis of the sulfonyl group) .

Advanced Research Questions

Q. How can enantioselective synthesis of the pyrrolidine sulfonyl moiety be achieved?

  • Methodological Answer : Chiral resolution or asymmetric synthesis is required:
  • Chiral auxiliaries : Use (S)- or (R)-pyrrolidine precursors during sulfonylation.
  • Enzymatic catalysis : Lipases or esterases can resolve racemic mixtures.
  • HPLC with chiral columns : Validate enantiomeric excess (e.g., Chiralpak® AD-H column, hexane:isopropanol mobile phase).
    Computational modeling (DFT) predicts energy barriers for stereochemical pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Mitigation includes:
  • Batch-to-batch consistency : Use HPLC-UV/ELSD to ensure ≥98% purity.
  • Dose-response validation : Test activity across multiple concentrations (e.g., 1 nM–100 µM) in cell-based assays.
  • Orthogonal assays : Compare results from fluorescence polarization, SPR, and enzymatic assays.
    For example, conflicting IC50_{50} values in kinase inhibition studies may reflect off-target effects or solvent interference (e.g., DMSO concentration ≤0.1%) .

Q. How does the sulfonyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The sulfonyl group enhances metabolic stability but reduces membrane permeability:
  • LogP measurements : Compare with non-sulfonylated analogs (e.g., LogP reduced by ~1.5 units).
  • Caco-2 assays : Assess intestinal absorption; sulfonyl derivatives often show moderate permeability (Papp_{app} < 5 × 106^{-6} cm/s).
  • Microsomal stability : Incubate with liver microsomes; sulfonyl groups resist CYP450 oxidation better than sulfinyl analogs .

Q. What computational methods predict target interactions for this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target selection : Focus on proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases).
  • Binding free energy calculations : MM-PBSA/GBSA to rank affinity.
  • Pharmacophore modeling : Align with known sulfonamide inhibitors to identify critical H-bond acceptors and hydrophobic regions .

Safety and Handling

Q. What precautions are critical during in vivo administration?

  • Methodological Answer : Preclinical studies require:
  • Acute toxicity screening : Start with 10 mg/kg in rodent models, monitoring for CNS effects (pyrrolidine derivatives may cause tremors).
  • Vehicle optimization : Use saline with 5% DMSO for intravenous delivery.
  • Bioanalytical validation : LC-MS/MS to quantify plasma concentrations and metabolite profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.